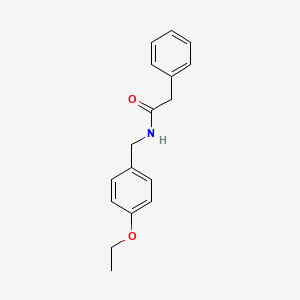

![molecular formula C16H10F6N4O B4617982 4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]pyrimidine](/img/structure/B4617982.png)

4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]pyrimidine

Overview

Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, including compounds similar to 4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-[5-(trifluoromethyl)-1H-pyrazol-1-yl]pyrimidine, often involves regioselective methods that utilize environmentally benign conditions. A notable method described the synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives under ultrasound irradiation assisted by KHSO4 in aqueous medium, starting from 3-(4-methoxyphenyl)-3-oxopropanenitrile and hydrazine hydrate, which underscores the efficiency and environmental friendliness of modern synthetic approaches (Kaping et al., 2016).

Molecular Structure Analysis

The molecular and crystal structures of pyrazolo[1,5-a]pyrimidine derivatives have been extensively studied, revealing insights into their electronic structures and bonding patterns. For instance, studies involving X-ray crystallography have detailed the planarity of the pyrimidine rings and the significant displacements of substituent atoms, contributing to a deeper understanding of the molecule's stability and reactivity (Trilleras et al., 2009).

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidines undergo various chemical reactions, including cyclocondensation and formylation, to yield a wide range of derivatives with potential biological activities. These reactions often exploit the nucleophilic sites present on the molecule for further functionalization, as demonstrated in the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines, which serve as intermediates for the preparation of functional fluorophores (Castillo et al., 2018).

Scientific Research Applications

Synthesis Methodologies and Chemical Properties

Facile and Regioselective Synthesis

A notable method involves the environmentally benign synthesis of novel pyrazolo[1,5-a]pyrimidine derivatives under ultrasound irradiation, highlighting an efficient route that combines operational simplicity with high yields. This methodology leverages KHSO4 in aqueous media, showcasing a green chemistry approach to synthesizing pyrazolopyrimidines with confirmed chemical structures and regioselectivity through comprehensive spectral data (Kaping et al., 2016).

Microwave-Assisted Synthesis

Another innovative synthesis technique is the microwave-assisted synthesis, which facilitates the rapid and efficient production of pyrazolo[3,4-d]pyrimidine derivatives. This four-component one-pot strategy enhances the synthesis process by reducing reaction times and improving yields, illustrating the potential for scalable and sustainable chemical production (Liu et al., 2015).

Biological Activities and Potential Applications

Anti-Inflammatory and Anti-Cancer Activities

The synthesized pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their anti-inflammatory and anti-cancer activities. Studies have demonstrated promising results, indicating the potential of these compounds in developing new therapeutic agents (Kaping et al., 2016).

Cytotoxicity Against Cancer Cell Lines

Research into the cytotoxic effects of pyrazolo[1,5-a]pyrimidine derivatives on cancer cell lines has uncovered significant potential. These compounds have shown activity against various cancer cell lines, suggesting their utility in cancer research and potential treatment strategies (Hassan et al., 2014).

Discovery of Selective Inhibitors

A study focused on the synthesis and biological evaluation of novel pyrazolo[1,5-a]pyrimidines led to the discovery of a selective inhibitor of the JAK1 JH2 pseudokinase and VPS34. This highlights the compound's significance in targeting specific molecular pathways, offering insights into the development of targeted therapeutic agents (Singleton et al., 2019).

properties

IUPAC Name |

4-(3-methoxyphenyl)-6-(trifluoromethyl)-2-[5-(trifluoromethyl)pyrazol-1-yl]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F6N4O/c1-27-10-4-2-3-9(7-10)11-8-12(15(17,18)19)25-14(24-11)26-13(5-6-23-26)16(20,21)22/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQAJYLCTOUVGOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=NC(=N2)N3C(=CC=N3)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-bromo-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4617904.png)

![N-[1-(4-isopropylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4617910.png)

![6-[({3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4617923.png)

![N-[4-oxo-2-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3(2H)-quinazolinyl]isonicotinamide](/img/structure/B4617925.png)

![N-(2-bromophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4617934.png)

![5-[(5-methyl-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4617941.png)

![4-{[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-phenylacrylate](/img/structure/B4617961.png)

![N-[3-(4-methylphenyl)propyl]-2-furamide](/img/structure/B4617962.png)

![{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}(5-fluoro-2-methoxyphenyl)methanone](/img/structure/B4617967.png)

![2-{4-[(butylsulfonyl)imino]-1,3,5-triazinan-1-yl}ethyl isopropylsulfamate](/img/structure/B4617973.png)

![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-furamide](/img/structure/B4617978.png)